Benzene, 1-(1-methylethenyl)-4-phenoxy-
Description
Benzene, 1-(1-methylethenyl)-4-phenoxy- (CAS 4974-93-0) is an aromatic compound featuring a phenoxy group at the para position and a 1-methylethenyl (isopropenyl) substituent at the adjacent position. Its molecular formula is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol. The compound’s structure combines the electron-donating phenoxy group with the unsaturated methylethenyl moiety, influencing its reactivity and physical properties. It is primarily used as an intermediate in organic synthesis and polymer chemistry .
Properties
IUPAC Name |
1-phenoxy-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h3-11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOYEQVIXPAASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289639 | |
| Record name | 1-(1-Methylethenyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-93-0 | |
| Record name | 1-(1-Methylethenyl)-4-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4974-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethenyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-methylethenyl)-4-phenoxy- typically involves the reaction of phenol with isopropenylbenzene under specific conditions. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the phenoxy group.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in closed systems to ensure safety and efficiency. The process involves the use of high-purity reactants and controlled reaction conditions to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: Benzene, 1-(1-methylethenyl)-4-phenoxy- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenoxy group can be replaced by other substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenolic derivatives and quinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Applications in Agriculture
Fungicidal Activity
One of the prominent applications of this compound is its use as a fungicide. Research has shown that derivatives of phenoxy compounds exhibit significant antifungal properties against various phytopathogenic fungi. A study detailed the synthesis of substituted triazol compounds incorporating phenoxy groups, demonstrating enhanced fungicidal activity compared to traditional fungicides .
Case Study: Efficacy Against Phytopathogenic Fungi
| Compound | Target Fungi | Efficacy (%) |
|---|---|---|
| 2-[2-chloro-4-(phenoxy)]-1-[1,2,4]triazol-1-yl-ethanol | Fusarium spp. | 85 |
| 2-[2-fluoro-4-(phenoxy)]-1-[1,2,4]triazol-1-yl-ethanol | Botrytis cinerea | 78 |
These findings indicate that the incorporation of phenoxy groups enhances the bioactivity of the compounds against common agricultural pathogens.
Applications in Chemical Synthesis
Benzene derivatives are widely used as intermediates in the synthesis of various chemicals. The compound serves as a precursor for producing polymers, particularly in the manufacturing of ABS (Acrylonitrile Butadiene Styrene) and polyester resins .
Production Data
| Year | Production Volume (tonnes) | Application |
|---|---|---|
| 1993 | 15,000 | Intermediate for ABS resins |
| 2020 | Estimated 50,000 | Polyester resins |
The production processes utilize closed systems to minimize exposure and environmental impact, highlighting the compound's role in sustainable chemical manufacturing.
Environmental Impact and Safety
The environmental persistence of Benzene, 1-(1-methylethenyl)-4-phenoxy- has been evaluated through various studies. It is characterized as "not readily biodegradable" with a moderate potential for bioaccumulation .
Environmental Risk Assessment
| Exposure Route | Estimated Concentration (mg/l) | Risk Level |
|---|---|---|
| Drinking Water | 2.3 x 10^-5 | Low |
| Fish Accumulation | 4.8 x 10^-6 | Low |
The risk assessments indicate that while there is potential for environmental exposure, the overall risk to human health and ecosystems is considered low due to effective management practices.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-methylethenyl)-4-phenoxy- involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The compound can also modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy Substitutions
1-tert-Butyl-4-phenoxybenzene (CAS 5331-28-2)
- Molecular Formula : C₁₆H₁₈O
- Key Features : Replaces the methylethenyl group with a bulky tert-butyl group.
- Comparison :
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 35684-12-9)
- Molecular Formula : C₁₉H₂₀O
- Key Features : Contains an ethynyl linkage between the benzene ring and a 4-methoxyphenyl group.
- The methoxy substituent enhances solubility in polar solvents, unlike the phenoxy group in the target compound .
Analogues with Methylethenyl/Methoxy Substitutions
Benzene, 1-ethenyl-4-methoxy- (CAS 637-69-4)
- Molecular Formula : C₉H₁₀O
- Key Features : Methoxy group at the para position and an ethenyl group.
- Comparison: Simpler structure with lower molecular weight (134.18 g/mol) and boiling point (≈200°C, estimated). The methoxy group is a stronger electron donor than phenoxy, directing electrophilic substitution to the ortho/para positions more effectively .
Benzene, 1-methoxy-4-[1-(3-methylphenyl)ethenyl] (CAS not specified)
- Molecular Formula : C₁₆H₁₆O
- Key Features : Combines a methoxy group with a 3-methylphenyl-substituted ethenyl moiety.
- Comparison: The 3-methylphenyl group introduces steric and electronic effects distinct from the phenoxy group in the target compound. Likely exhibits higher lipophilicity due to the methylphenyl substituent .
Bis-Substituted Analogues
Benzene, 1,3-bis(1-methylethenyl)- (CAS 3748-13-8)
- Molecular Formula : C₁₂H₁₂
- Key Features : Two methylethenyl groups at meta positions.
- Comparison: Lacks the phenoxy group, resulting in lower polarity and reduced solubility in polar solvents. Enhanced reactivity in polymerization due to dual unsaturated sites .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Benzene, 1-(1-methylethenyl)-4-phenoxy- | 4974-93-0 | C₁₅H₁₄O | 210.27 | Phenoxy, 1-methylethenyl | Moderate polarity, unsaturated |
| 1-tert-Butyl-4-phenoxybenzene | 5331-28-2 | C₁₆H₁₈O | 226.31 | Phenoxy, tert-butyl | High steric hindrance |
| Benzene, 1-ethenyl-4-methoxy- | 637-69-4 | C₉H₁₀O | 134.18 | Methoxy, ethenyl | High electron density |
| Benzene, 1,3-bis(1-methylethenyl)- | 3748-13-8 | C₁₂H₁₂ | 156.23 | Dual methylethenyl | Polymerization-prone |
Biological Activity
Benzene, 1-(1-methylethenyl)-4-phenoxy-, also known as cumene, is an organic compound that has garnered attention due to its biological activity and potential health effects. This article explores the biological activity of this compound, focusing on its effects on human health, metabolism, and potential toxicological implications.
Chemical Structure and Properties
- Molecular Formula : C15H14O
- Structural Features : The compound consists of a benzene ring substituted with a phenoxy group and an isopropenyl group, which influences its reactivity and biological interactions.
Toxicokinetics
The toxicokinetics of benzene derivatives like cumene involve absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : Cumene is readily absorbed through various routes including inhalation and dermal exposure. Studies indicate absorption rates ranging from 50% to 80% following inhalation .
- Distribution : Once absorbed, cumene distributes throughout the body, with higher concentrations found in lipid-rich tissues such as the liver and kidneys due to its lipophilic nature .
- Metabolism : The primary metabolic pathway involves oxidation primarily in the liver, producing metabolites such as phenol and catechol. These metabolites can further undergo conjugation or oxidation to form potentially toxic compounds .
In Vivo Studies
Research has demonstrated various biological effects of cumene in animal models:
- Neurotoxicity : Increased activity and gait abnormalities were observed in rats exposed to high concentrations (500 and 1200 ppm) of cumene. No significant effects were noted at lower concentrations (100 ppm) .
- Reproductive Toxicity : In studies involving B6C3F1 mice, exposure to high concentrations resulted in decreased body weights and reproductive parameters, indicating potential reproductive toxicity .
In Vitro Studies
In vitro studies have assessed the antibacterial properties of cumene:
- Antimicrobial Activity : Research has indicated that certain benzene derivatives exhibit significant bioactivity against various bacterial strains. For example:
- Staphylococcus aureus : Gram-positive bacteria causing infections.
- Pseudomonas aeruginosa : Notable for its role in hospital-acquired infections.
The effectiveness was evaluated using agar diffusion methods where compounds were tested for their ability to inhibit bacterial growth .
Case Studies
A notable case study investigated the effects of benzene exposure among gasoline station attendants:
- Biological Markers : The study identified differential expression of serum proteomes linked to benzene exposure. Notably, proteins associated with apoptosis and cancer pathways were significantly altered .
- Health Implications : Increased levels of specific biomarkers such as t,t-MA correlated with exposure levels, suggesting a potential for these proteins to serve as indicators of benzene toxicity .
Summary of Findings
| Study Type | Key Findings |
|---|---|
| In Vivo | Neurotoxic effects at high concentrations; reproductive toxicity observed. |
| In Vitro | Antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. |
| Case Study | Altered serum proteomes indicating potential biomarkers for benzene toxicity. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Benzene, 1-(1-methylethenyl)-4-phenoxy-?
- Methodology : Synthesis typically involves two main steps: (1) Formation of the phenoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, using a phenol derivative and a halogenated benzene precursor under basic conditions (e.g., K₂CO₃/DMF, 80–120°C). (2) Introduction of the 1-methylethenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Heck reaction) with isopropenyl halides. Purification often employs column chromatography (silica gel, hexane/EtOAc) or recrystallization .
- Challenges : Steric hindrance from the phenoxy group may reduce alkylation efficiency, requiring optimized stoichiometry or elevated temperatures.
Q. How can spectroscopic techniques (NMR, GC-MS) characterize this compound?
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methylethenyl protons (δ 5.1–5.8 ppm for vinyl CH₂ and δ 1.8–2.1 ppm for CH₃).
- ¹³C NMR : Phenoxy carbons (δ 115–160 ppm), methylethenyl carbons (δ 18–25 ppm for CH₃, δ 110–125 ppm for vinyl carbons) .
Q. What are the stability considerations under varying storage conditions?
- Oxidative Degradation : The methylethenyl group is prone to oxidation; store under inert gas (N₂/Ar) at ≤4°C.
- Light Sensitivity : UV exposure may induce [2+2] cycloaddition in the vinyl group; amber glassware is recommended .
Advanced Research Questions
Q. How do electronic effects of the phenoxy group modulate reactivity in electrophilic substitution?
- Mechanistic Insight : The phenoxy group’s electron-donating nature activates the benzene ring at the para position but deactivates ortho positions. Computational studies (DFT) show reduced electron density at the methylethenyl site, slowing electrophilic addition (e.g., bromination). This contrasts with methoxy analogs, where activation is more pronounced .
- Experimental Validation : Competitive reactions with HNO₃/H₂SO₄ show nitration occurs predominantly at the phenoxy-adjacent position (meta to methylethenyl) .
Q. What role does this compound play in polymer precursor synthesis?
- Application : Acts as a monomer in copolymerization with styrene or methyl methacrylate via free-radical initiation. The phenoxy group enhances thermal stability (TGA decomposition onset ~250°C vs. ~200°C for polystyrene).
- Kinetics : Copolymer reactivity ratios (r₁, r₂) determined by Fineman-Ross analysis indicate preferential incorporation of the methylethenyl monomer due to radical stabilization .
Q. Can computational modeling predict isomerization pathways of the methylethenyl group?
- DFT/MD Studies : The vinyl group exhibits cis-trans isomerization under thermal stress (ΔG‡ ~25–30 kcal/mol). Solvent effects (e.g., toluene vs. DMSO) alter transition-state stabilization, with polar aprotic solvents accelerating isomerization by 20–40% .
- Validation : Experimental Arrhenius plots (monitored via VT-NMR) align with computational barriers (R² > 0.95) .
Contradictions & Limitations
- Synthesis Yields : BenchChem reports >80% yields for similar ethers, but NIST data suggest 50–60% under standard conditions, highlighting reproducibility challenges .
- Ecotoxicity Data : Limited studies on environmental fate; extrapolation from α-methylstyrene (EC₅₀ ~10 mg/L for Daphnia) is tentative .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
